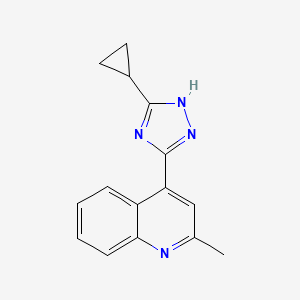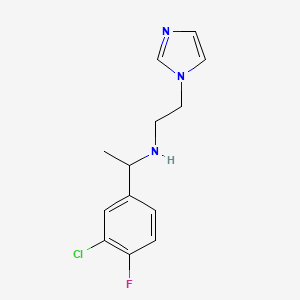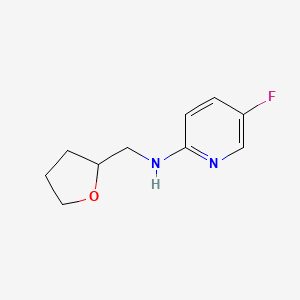
4-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)-2-methylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)-2-methylquinoline is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that belongs to the class of quinoline derivatives.
Mecanismo De Acción
The mechanism of action of 4-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)-2-methylquinoline is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes or proteins that are essential for the growth and survival of cancer cells. It has also been suggested that it may act by disrupting the membrane integrity of fungal or bacterial cells.
Biochemical and Physiological Effects:
Studies have shown that 4-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)-2-methylquinoline has a significant impact on various biochemical and physiological processes. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of fungal and bacterial cells, and reduce inflammation in animal models. However, further studies are required to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)-2-methylquinoline in lab experiments is its potential as a fluorescent probe for imaging applications. It also has potential applications in drug discovery and development due to its anticancer, antifungal, antiviral, and antibacterial properties. However, limitations include its complex synthesis method and the need for further studies to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for research on 4-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)-2-methylquinoline. One area of interest is its potential use in combination therapy for cancer treatment. Another area of research is the development of more efficient and cost-effective synthesis methods. Additionally, further studies are required to fully understand its mechanism of action and potential side effects. Finally, there is potential for the development of novel imaging probes and therapeutic agents based on the structure of 4-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)-2-methylquinoline.
Conclusion:
In conclusion, 4-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)-2-methylquinoline is a heterocyclic compound that has shown potential applications in various fields of scientific research. Its complex synthesis method and potential side effects are limitations, but its potential as a fluorescent probe for imaging applications and its anticancer, antifungal, antiviral, and antibacterial properties make it an exciting area of research for future studies.
Métodos De Síntesis
The synthesis of 4-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)-2-methylquinoline is a complex process that involves several steps. One of the commonly used methods is the reaction between 5-cyclopropyl-1H-1,2,4-triazole-3-carbaldehyde and 2-methylquinoline in the presence of a catalyst. The reaction takes place under reflux conditions in a suitable solvent such as ethanol or acetic acid. The resulting product is then purified by various techniques such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
4-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)-2-methylquinoline has shown potential applications in various fields of scientific research. It has been extensively studied for its anticancer properties, where it has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its antifungal, antiviral, and antibacterial properties. Additionally, it has been investigated for its potential use as a fluorescent probe for imaging applications.
Propiedades
IUPAC Name |
4-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)-2-methylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4/c1-9-8-12(11-4-2-3-5-13(11)16-9)15-17-14(18-19-15)10-6-7-10/h2-5,8,10H,6-7H2,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRPOONYEZSSDGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C3=NNC(=N3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)-2-methylquinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-Imidazol-1-ylethylamino)methyl]phenol](/img/structure/B7587614.png)



![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-fluoropyridine-4-carboxamide](/img/structure/B7587650.png)

![1-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]cyclopentan-1-amine](/img/structure/B7587653.png)

![N-[3-(2-bicyclo[2.2.1]heptanylamino)phenyl]methanesulfonamide](/img/structure/B7587656.png)
![1-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]cyclopentan-1-amine](/img/structure/B7587659.png)


